ARQ-761 -

ARQ-761

Catalog Number: EVT-287974
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARQ-761 is a soluble prodrug of beta-lapachone with potential antineoplastic and radiosensitizing activity. ARQ 761 is converted to beta-lapachone (b-lap) in vivo. When b-lap is activated by NAD(P)H:quinone oxidoreductase-1 (NQO1) this agent creates a futile oxidoreduction, generating highly reactive oxygen species (ROS) that results in DNA damage. The activation of b-lap also causes hyperactivation of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that facilitates DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels.
Synthesis Analysis

The synthesis of ARQ-761 involves several key steps:

  1. Starting Materials: The synthesis begins with β-lapachone, which can be isolated from the heartwood of Handroanthus impetiginosus or synthesized from lapachol.
  2. Modification: The prodrug is designed to maintain the active properties of β-lapachone while enhancing its pharmacokinetic profile. This includes modifications to improve solubility and bioavailability.
  3. Analytical Techniques: High-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and purity of ARQ-761 throughout the process .

The technical details of the synthesis are critical for ensuring that the final product meets necessary pharmacological standards.

Molecular Structure Analysis

ARQ-761 has a complex molecular structure characterized by its naphthoquinone core. The molecular formula is C13H10O3C_{13}H_{10}O_3, with a molecular weight of approximately 230.22 g/mol. Its structure features:

  • Functional Groups: It contains both carbonyl and hydroxyl groups, contributing to its reactivity and biological activity.
  • 3D Configuration: The spatial arrangement of atoms in ARQ-761 allows it to interact effectively with NQO1, facilitating its mechanism of action.

This structural configuration is essential for its function as an anticancer agent, influencing both its efficacy and safety profile .

Chemical Reactions Analysis

ARQ-761 undergoes several key chemical reactions upon administration:

  1. Conversion to Active Form: Once administered, ARQ-761 is rapidly converted into β-lapachone by enzymatic action.
  2. NQO1-Mediated Reactions: The active compound engages in redox cycling facilitated by NQO1, generating reactive oxygen species (ROS) that induce oxidative stress within cancer cells.
  3. Stability Studies: In vitro studies have shown that β-lapachone remains stable in simulated gastric and intestinal fluids, indicating potential for oral bioavailability .

These reactions are critical for understanding how ARQ-761 exerts its therapeutic effects.

Mechanism of Action

The mechanism of action of ARQ-761 involves multiple steps:

  1. NQO1 Activation: Upon conversion to β-lapachone, the compound binds to NQO1, leading to the formation of a hydroquinone intermediate.
  2. Reactive Oxygen Species Generation: This process results in the production of superoxide radicals and hydrogen peroxide, which cause extensive oxidative damage to cellular components, including DNA.
  3. Cell Death Induction: The accumulation of oxidative damage triggers programmed necrosis in NQO1-expressing cancer cells, leading to cell death .

This multi-faceted mechanism highlights the potential of ARQ-761 in selectively targeting cancer cells while sparing normal tissues.

Physical and Chemical Properties Analysis

ARQ-761 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced water solubility compared to β-lapachone facilitates intravenous administration and improves bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for effective therapeutic application.
  • pH Sensitivity: It is stable across a range of pH levels but may undergo degradation under extreme conditions.

These properties are essential for determining the formulation and delivery methods for clinical use .

Applications

ARQ-761 is primarily investigated for its applications in oncology:

  • Clinical Trials: Currently undergoing Phase I/II clinical trials for various solid tumors, including pancreatic cancer and non-small cell lung cancer.
  • Combination Therapies: Research indicates potential synergistic effects when combined with other therapies targeting DNA repair mechanisms or oxidative stress pathways.

The ongoing studies aim to establish its efficacy and safety profile in treating resistant forms of cancer, making it a significant focus in cancer research .

Molecular Mechanisms of NQO1-Mediated Bioactivation

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Futile NQO1-Dependent Redox Cycle Dynamics

The core mechanism driving ARQ-761's lethality is a futile redox cycle initiated and sustained by NQO1. NQO1 catalyzes a two-electron reduction of the ortho-quinone moiety within ARQ-761, converting it into an unstable hydroquinone (β-lapachol hydroquinone) [1] [4]. Unlike typical quinone reductions leading to detoxification, the hydroquinone form of ARQ-761 spontaneously re-oxidizes back to its parent quinone state in the presence of molecular oxygen. This back-oxidation is a two-step oxygenation process that regenerates the original ARQ-761 molecule, ready for another reduction by NQO1 [7]. This sets up a rapid, continuous, and futile cycle. Crucially, each complete cycle consumes one molecule of NAD(P)H and generates two molecules of superoxide anion radical (O₂•⁻) [1] [3] [5]. The kinetic properties of NQO1 (high catalytic efficiency, kcat ~600 min⁻¹) and the inherent instability of the hydroquinone drive this cycle at an extraordinarily high rate within NQO1-overexpressing cancer cells [4] [7]. The cycle persists relentlessly until cellular reducing equivalents (NAD(P)H) are exhausted or NQO1 is inactivated, generating massive quantities of ROS [1] [5].

Table 1: Key Characteristics of the ARQ-761/NQO1 Futile Redox Cycle

CharacteristicDetailConsequence
Catalyzing EnzymeNAD(P)H:Quinone Oxidoreductase 1 (NQO1)Tumor-specific activation (5-200x higher in cancers)
SubstrateARQ-761 (ortho-quinone form)Bioactivation required
Initial ProductARQ-761 Hydroquinone (unstable)Spontaneous re-oxidation
Re-oxidation ProcessTwo-step reaction with molecular oxygen (O₂)Generates superoxide (O₂•⁻)
Cycle Input ConsumedNAD(P)H (1 per cycle)Depletes reducing equivalents
ROS Generated per Cycle2 Superoxide (O₂•⁻) moleculesFuels downstream ROS cascade
Catalytic Turnover RateHigh (kcat ~600 min⁻¹)Rapid, high-amplitude ROS burst
FutilityNo net substrate consumption; sustained by O₂ & NAD(P)HContinues until NAD(P)H depletion or enzyme inactivation

Superoxide and Hydrogen Peroxide Production Mechanisms

The primary ROS directly generated by the ARQ-761/NQO1 futile cycle is superoxide (O₂•⁻). However, the biological impact stems from the rapid conversion of O₂•⁻ into more stable and diffusible hydrogen peroxide (H₂O₂). This conversion occurs spontaneously at a slow rate, but is dramatically accelerated within cells by the ubiquitous enzyme superoxide dismutase (SOD) [1] [5] [8]. The reaction is: 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂. Crucially, cancer cells often exhibit high SOD activity as part of their adaptive response to basal oxidative stress. Consequently, the massive superoxide flux generated by ARQ-761 cycling is efficiently converted into H₂O₂ [3] [8]. H₂O₂ is relatively long-lived and membrane-permeable compared to superoxide, allowing it to diffuse readily throughout the cell, including into the nucleus. It is this H₂O₂ that acts as the primary effector molecule, causing widespread oxidative damage to cellular components, most critically DNA [1] [5] [8]. The stoichiometry of the entire process is highly efficient: Each molecule of ARQ-761 can generate approximately 120 moles of ROS (primarily as H₂O₂) within just 2 minutes by cycling ~60 times, consuming 60 moles of NAD(P)H [4] [8]. This overwhelming production far exceeds the detoxification capacity of cancer cells, especially considering their frequently observed relative deficiency in catalase and glutathione peroxidase compared to normal tissues [4] [6].

Table 2: ROS Generation from ARQ-761 Redox Cycling

ROS SpeciesPrimary SourceConversion MechanismKey Properties & Role in ARQ-761 Toxicity
Superoxide (O₂•⁻)Direct product of ARQ-761 hydroquinone auto-oxidation (2 per cycle)Substrate for SODShort half-life, limited diffusion. Initiates cascade.
Hydrogen Peroxide (H₂O₂)Dismutation of O₂•⁻ (Spontaneous & SOD-catalyzed: 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂)Can be detoxified by Catalase, GPx, or react with Fe²⁺ (Fenton)Relatively stable, membrane permeable, diffuses to nucleus. Causes oxidative DNA damage (SSBs). Major effector of lethality.
Hydroxyl Radical (•OH)Fenton Reaction (H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺)Not enzymatically generated; highly reactiveExtremely reactive, causes severe macromolecular damage (lipids, proteins, DNA). Contributes to DNA damage.
Approximate Yield120 moles ROS / mole ARQ-761 / ~2 minOverwhelms cellular antioxidant defenses (esp. Catalase/GPx in tumor cells).

PARP1 Hyperactivation and NAD+/ATP Depletion

DNA Damage-Induced Poly(ADP-Ribose) Polymerase Overactivation

The massive surge of H₂O₂ generated by ARQ-761 redox cycling causes extensive oxidative damage to DNA, primarily resulting in oxidative base lesions and single-strand breaks (SSBs) [1] [5] [8]. SSBs are potent activators of the nuclear enzyme poly(ADP-ribose) polymerase 1 (PARP1). PARP1 acts as a molecular sensor for DNA damage. Upon binding to a SSB, PARP1 becomes catalytically active and utilizes NAD⁺ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and onto various nuclear target proteins (hetero-PARylation) [1] [5]. This PARylation serves as a signal to recruit other DNA repair enzymes (e.g., XRCC1, DNA ligase III) to the damage site. Under normal conditions of limited DNA damage, PARP1 activation is transient and facilitates efficient repair. However, the sheer volume of DNA damage inflicted by ARQ-761-induced H₂O₂ overwhelms the DNA repair machinery [1] [3] [5]. Consequently, PARP1 becomes persistently and excessively activated – a state termed hyperactivation. During hyperactivation, PARP1 consumes NAD⁺ at a catastrophic rate, synthesizing excessive amounts of PAR polymers far beyond the cell's capacity to regenerate NAD⁺ or process the PAR signals [1] [5] [8].

Metabolic Collapse via NAD+ and ATP Exhaustion

The hyperactivation of PARP1 is the critical trigger for metabolic catastrophe in ARQ-761-treated NQO1⁺ cancer cells. NAD⁺ is an essential cofactor not only for PARP1 but also for fundamental energy metabolism pathways, particularly glycolysis and the tricarboxylic acid (TCA) cycle. The massive consumption of NAD⁺ by hyperactive PARP1 rapidly depletes the cellular NAD⁺ pool [1] [3] [8]. Experimental data shows a dose-dependent loss of total NAD⁺ (NAD⁺ + NADH) that directly mirrors the lethality curve of cells treated with ARQ-761 or β-lapachone [3] [8]. Depletion of NAD⁺ has immediate and severe consequences:

  • Glycolysis Halt: Glycolysis requires NAD⁺ as a cofactor for glyceraldehyde-3-phosphate dehydrogenase (GAPDH). NAD⁺ depletion halts glycolysis, shutting down a major source of ATP and pyruvate production [3] [8] [9].
  • TCA Cycle Inhibition: Pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA for entry into the TCA cycle, is also NAD⁺-dependent. NAD⁺ depletion inhibits PDH flux, reducing TCA cycle activity and consequently, oxidative phosphorylation [3] [8].
  • ATP Depletion: The cessation of glycolysis and impairment of oxidative phosphorylation lead to a rapid and profound depletion of cellular ATP stores. Studies using hyperpolarized [1-¹³C]pyruvate have directly visualized the reduction in flux through both LDH (reflecting glycolytic impairment) and PDH (reflecting TCA cycle impairment) following β-lapachone treatment [3] [8] [9].
  • NAD-Keresis: The process is often referred to as "NAD-keresis" – a lethal depletion of NAD⁺ and ATP essential for cell survival. The cell essentially dies from energy failure [1] [5] [6]. This mechanism is independent of traditional apoptotic pathways (caspase-independent), making it effective even in apoptosis-resistant cancers [1] [5].

Table 3: Metabolic Consequences of PARP1 Hyperactivation by ARQ-761

EventConsequenceDownstream EffectTimeline
PARP1 HyperactivationCatastrophic consumption of NAD⁺Rapid depletion of NAD⁺ poolWithin minutes of ARQ-761 exposure
NAD⁺ DepletionInhibition of GAPDH (Glycolysis)Glycolysis halt → Loss of ATP & Pyruvate productionMinutes
Inhibition of PDHReduced Acetyl-CoA production → Impaired TCA cycle flux → Reduced OxPhos → Loss of ATPMinutes to 1-2 hours
Inhibition of other NAD⁺-dependent processes (e.g., Sirtuins)Further metabolic dysregulation & stress responsesMinutes to hours
ATP DepletionFailure of ATP-dependent pumps (Na⁺/K⁺, Ca²⁺)Loss of ion homeostasis, cell swelling1-2 hours
Collapse of macromolecular synthesis (proteins, lipids, DNA/RNA)Inability to maintain cellular integrity or repair damage1-2 hours
Activation of AMPK & energy stress pathwaysAttempts to restore energy balance (futile)Minutes to 1 hour
Metabolic Collapse ("NAD-Keresis")Programmed Necrosis (Necroptosis)Cell death characterized by organelle swelling, membrane rupture, inflammation2-4 hours

Calcium Signaling and Programmed Necrosis Pathways

Endoplasmic Reticulum Ca²⁺ Release and μ-Calpain Activation

The metabolic collapse induced by NAD⁺/ATP depletion is intimately linked with dysregulation of cellular calcium (Ca²⁺) homeostasis, which acts as a critical amplifier and executor of the programmed necrosis pathway. Two key events occur:

  • ER Ca²⁺ Release: ATP is essential for the function of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which actively sequester Ca²⁺ into the endoplasmic reticulum (ER) lumen. Severe ATP depletion caused by ARQ-761 treatment leads to SERCA pump failure [1] [5]. Consequently, Ca²⁺ leaks out of the ER into the cytosol, causing a significant and sustained rise in cytosolic Ca²⁺ concentration ([Ca²⁺]cₓₜ) [5].
  • Mitochondrial Ca²⁺ Uptake and Dysfunction: The surge in cytosolic Ca²⁺ is taken up by mitochondria, initially as an attempt to buffer the excess Ca²⁺. However, under conditions of severe oxidative stress (from the initial ROS burst) and energy depletion, this Ca²⁺ overload contributes to mitochondrial permeability transition pore (mPTP) opening, further compromising ATP production and amplifying ROS generation from dysfunctional mitochondria, creating a vicious cycle [1] [5].
  • μ-Calpain Activation: The sustained elevation of [Ca²⁺]cₓₜ directly activates calcium-dependent proteases, particularly μ-calpain. Calpains are cysteine proteases that cleave a wide range of cellular substrates. μ-Calpain activation is a hallmark of ARQ-761-induced cell death [1] [5]. Key targets of μ-calpain during this process include:
  • p53: Cleaved to generate pro-death fragments.
  • PARP1: Cleaved, which may paradoxically contribute to the cell death process by preventing DNA repair attempts.
  • Cellular Structural Proteins: Cleavage of cytoskeletal and other structural proteins contributes to the loss of cellular integrity characteristic of necrosis [1] [5].

The convergence of catastrophic NAD⁺/ATP depletion, sustained elevation of [Ca²⁺]cₓₜ, and μ-calpain activation defines the programmed necrosis (necroptosis) pathway induced by ARQ-761. This form of cell death exhibits morphological features of necrosis (e.g., cytoplasmic and organelle swelling, plasma membrane rupture, release of inflammatory damage-associated molecular patterns (DAMPs)) while being molecularly programmed by the NQO1/ARQ-761/ROS/PARP/NAD⁺/Ca²⁺/calpain cascade [1] [5]. It is distinct from apoptosis, occurring independently of caspases and Bcl-2 family proteins, and is characterized by terminal deoxynucleotidyl transferase-mediated dUTP nick-end labelling (TUNEL) positivity alongside chromatin condensation [1] [5]. The irreversibility of this pathway once initiated makes ARQ-761 highly cytotoxic to NQO1-overexpressing cancer cells.

Properties

Product Name

ARQ-761

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ761; ARQ-761; ARQ 761.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.